[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride
Overview
Description
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a hydrochloride salt form of [cis-3-(Aminomethyl)cyclobutyl]methanol, which is a cyclobutyl derivative containing an aminomethyl group and a hydroxyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Safety and Hazards
Preparation Methods
The synthesis of [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride involves several steps. One common synthetic route includes the following steps:
Cyclobutylation: The starting material, cyclobutene, undergoes a cyclobutylation reaction to form a cyclobutyl derivative.
Aminomethylation: The cyclobutyl derivative is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Hydroxylation: The resulting compound is hydroxylated to introduce the hydroxyl group, forming [cis-3-(Aminomethyl)cyclobutyl]methanol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base form of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride can be compared with other similar compounds, such as:
[trans-3-(Aminomethyl)cyclobutyl]methanol hydrochloride: This compound has a different stereochemistry, which can affect its chemical properties and biological activity.
[cis-3-(Aminomethyl)cyclopentyl]methanol hydrochloride: This compound has a larger ring size, which can influence its reactivity and interactions with molecular targets.
[cis-3-(Aminomethyl)cyclohexyl]methanol hydrochloride: This compound has an even larger ring size, leading to different chemical and biological properties.
Properties
IUPAC Name |
[3-(aminomethyl)cyclobutyl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-3-5-1-6(2-5)4-8;/h5-6,8H,1-4,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFPROAYXUBOEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CO)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956385-46-8 | |
Record name | Cyclobutanemethanol, 3-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956385-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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